Cas no 127338-44-7 (Ethyl 7-bromo-3-hydroxy-2-naphthoate)

Ethyl 7-bromo-3-hydroxy-2-naphthoate structure
127338-44-7 structure
商品名:Ethyl 7-bromo-3-hydroxy-2-naphthoate
CAS番号:127338-44-7
MF:C13H11O3Br
メガワット:295.12864
CID:1040651
PubChem ID:18476207

Ethyl 7-bromo-3-hydroxy-2-naphthoate 化学的及び物理的性質

名前と識別子

    • Ethyl 7-bromo-3-hydroxy-2-naphthoate
    • 7-bromo-3-hydroxy-2-Naphthalenecarboxylic acid ethyl ester
    • Ethyl 7-bromo-3-hydroxy-2-phthoate
    • AK103772
    • ANW-64494
    • CTK8C0319
    • ethyl 7-bromo-3-hydroxynaphthalen-2-carboxylate
    • ethyl-7-bromo-3-hydroxy-2-naphthoate
    • KB-253889
    • SureCN6825119
    • 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
    • SCHEMBL6825119
    • G69492
    • Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate
    • BDBM50421656
    • 127338-44-7
    • Ethyl7-bromo-3-hydroxy-2-naphthoate
    • CS-0527775
    • LTEASLKGJBLLJO-UHFFFAOYSA-N
    • DA-19073
    • DTXSID10594228
    • MDL: MFCD22376687
    • インチ: InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3
    • InChIKey: LTEASLKGJBLLJO-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CC2=CC(=CC=C2C=C1O)Br

計算された属性

  • せいみつぶんしりょう: 293.98916g/mol
  • どういたいしつりょう: 293.98916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 282
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 46.5Ų

Ethyl 7-bromo-3-hydroxy-2-naphthoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM140511-1g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 95%
1g
$729 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1598439-25g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 98%
25g
¥8182.00 2024-08-09
Crysdot LLC
CD12156283-1g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 95+%
1g
$772 2024-07-23
Chemenu
CM140511-1g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 95%
1g
$729 2021-08-05
Aaron
AR000XLX-1g
2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
127338-44-7 95%
1g
$74.00 2025-02-17
1PlusChem
1P000XDL-1g
2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
127338-44-7 95%
1g
$69.00 2023-12-25
A2B Chem LLC
AA42457-5g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 95%
5g
$201.00 2024-04-20
Alichem
A219007970-1g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 95%
1g
998.00 USD 2021-06-15
1PlusChem
1P000XDL-5g
2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester
127338-44-7 95%
5g
$240.00 2023-12-25
A2B Chem LLC
AA42457-1g
Ethyl 7-bromo-3-hydroxy-2-naphthoate
127338-44-7 95%
1g
$59.00 2024-04-20

Ethyl 7-bromo-3-hydroxy-2-naphthoate 関連文献

Ethyl 7-bromo-3-hydroxy-2-naphthoateに関する追加情報

Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS No. 127338-44-7): An Overview of Its Properties and Applications

Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS No. 127338-44-7) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, including a bromo substituent, a hydroxyl group, and an ester functional group, which collectively contribute to its diverse chemical reactivity and potential applications.

The molecular formula of Ethyl 7-bromo-3-hydroxy-2-naphthoate is C14H11BrO3, and its molecular weight is approximately 299.13 g/mol. The compound's structure consists of a naphthalene ring with a bromine atom at the 7-position, a hydroxyl group at the 3-position, and an ethyl ester group at the 2-position. These functional groups endow the molecule with a range of chemical properties that make it valuable in various synthetic transformations and biological studies.

In the realm of organic synthesis, Ethyl 7-bromo-3-hydroxy-2-naphthoate serves as a key intermediate for the preparation of more complex molecules. The bromine substituent can be readily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling, to introduce a variety of functional groups. Additionally, the hydroxyl group can be modified through reactions such as etherification or esterification, further expanding the synthetic utility of this compound.

Recent research has highlighted the potential of Ethyl 7-bromo-3-hydroxy-2-naphthoate in medicinal chemistry. Studies have shown that compounds with similar structural features exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of naphthoic acids with bromine and hydroxyl substituents demonstrated significant inhibition of cancer cell proliferation. This finding suggests that Ethyl 7-bromo-3-hydroxy-2-naphthoate could serve as a lead compound for the development of novel therapeutic agents.

Beyond its applications in medicinal chemistry, Ethyl 7-bromo-3-hydroxy-2-naphthoate has also found use in materials science. The presence of the naphthalene ring and functional groups such as bromine and hydroxyl can influence the physical properties of materials derived from this compound. For example, polymers incorporating this structure have been shown to exhibit enhanced thermal stability and mechanical strength. These properties make them suitable for applications in advanced materials, such as coatings, adhesives, and composites.

The synthesis of Ethyl 7-bromo-3-hydroxy-2-naphthoate typically involves several steps. One common approach is to start with 7-bromo-3-hydroxy-naphthalene and convert it to the corresponding carboxylic acid through oxidation. The carboxylic acid is then esterified with ethanol to yield the final product. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.

The safety profile of Ethyl 7-bromo-3-hydroxy-2-naphthoate is an important consideration for its use in various applications. While detailed toxicological data may vary depending on specific conditions and exposure routes, general guidelines recommend handling this compound with appropriate personal protective equipment (PPE) and following standard laboratory safety protocols. It is also advisable to consult material safety data sheets (MSDS) for comprehensive information on handling and storage.

In conclusion, Ethyl 7-bromo-3-hydroxy-2-naphthoate (CAS No. 127338-44-7) is a multifaceted compound with significant potential in organic synthesis, medicinal chemistry, and materials science. Its unique structural features enable a wide range of chemical transformations and biological activities, making it an important molecule for researchers and industry professionals alike. As ongoing research continues to uncover new applications and properties, the importance of this compound is likely to grow in the coming years.

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